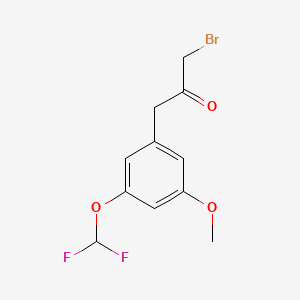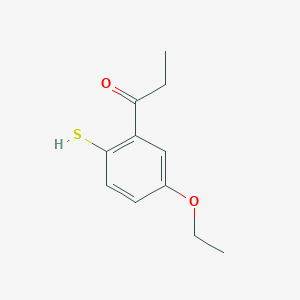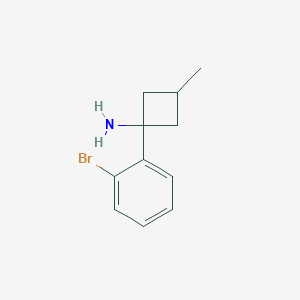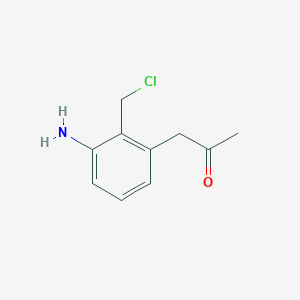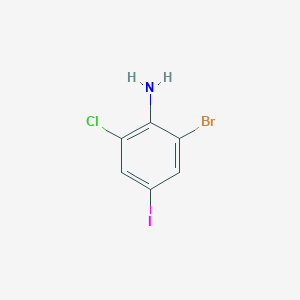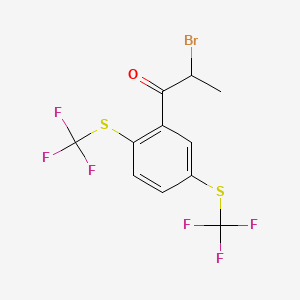
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups: This can be achieved through the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.
Final assembly: The bromopropanone moiety is then introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential pharmacological properties, including its role in drug development.
Industry: The compound’s properties make it useful in materials science, particularly in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio groups and bromopropanone moiety can interact with various biological molecules, potentially affecting pathways involved in cell signaling, metabolism, and other cellular processes.
Comparison with Similar Compounds
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with other compounds containing trifluoromethylthio groups or bromopropanone moieties. Similar compounds include:
2,5-Bis(trifluoromethyl)phenylacetic acid: Known for its applications in organic synthesis and potential biological activities.
1-(2,5-Bis(trifluoromethyl)phenyl)propan-2-one: Another compound with similar structural features, used in various chemical reactions and studies.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrF6OS2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
NIAQSSUBEGIDND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


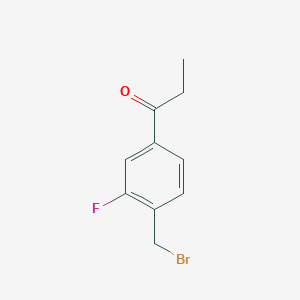

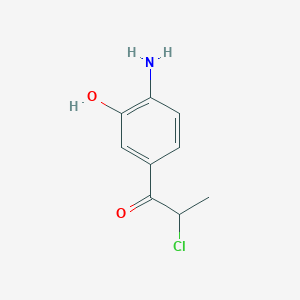
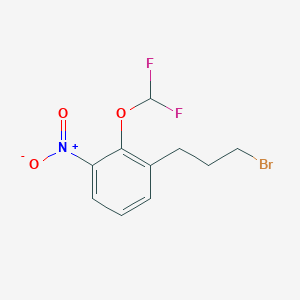

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
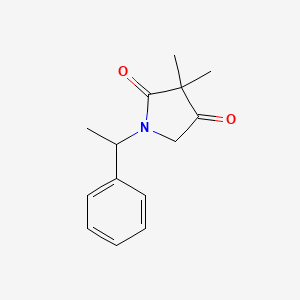
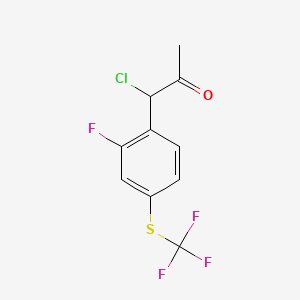
![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
